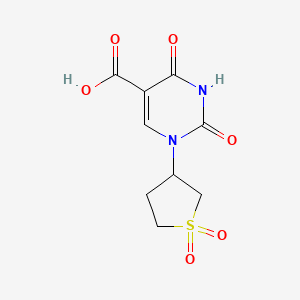
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a dioxido group, a tetrahydropyrimidine ring with two oxo groups, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves several steps, typically starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the dioxido group. The tetrahydropyrimidine ring is then synthesized and functionalized with oxo groups. Finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid: This compound has a similar tetrahydrothiophene ring but differs in the rest of its structure.
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: This compound features an amino group instead of the tetrahydropyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O6S |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O6S/c12-7-6(8(13)14)3-11(9(15)10-7)5-1-2-18(16,17)4-5/h3,5H,1-2,4H2,(H,13,14)(H,10,12,15) |
InChI Key |
KTWARZQRXCBKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















